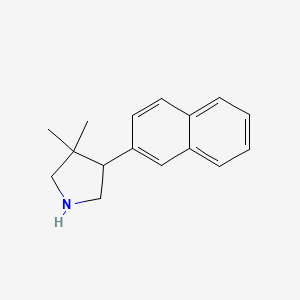

3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

3,3-dimethyl-4-naphthalen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2)11-17-10-15(16)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,17H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCATNLHXTYNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation with Naphthalen-2-yl Substitution

A key approach involves the formation of the pyrrolidine ring via cyclization reactions of precursors bearing the naphthalen-2-yl moiety. According to patent WO2008137087A1, related substituted pyrrolidines can be prepared by:

- Using solvents such as N,N-dimethylformamide (DMF) , N-methylpyrrolidinone, or pyridine derivatives.

- Conducting reactions under an inert nitrogen atmosphere.

- Heating reaction mixtures to 100–160 °C for 10 to 48 hours to promote cyclization.

- Work-up involving extraction with non-water miscible solvents like ethyl acetate, washing with brine (e.g., 25% NaCl solution), drying, and concentrating to isolate the product.

This method emphasizes safety, scalability, and cost-effectiveness, suitable for commercial production of pyrrolidine derivatives with aromatic substituents.

Introduction of the Naphthalen-2-yl Group via Reduction and Coupling

The naphthalen-2-yl group can be introduced by reduction of a 6-bromo-2-naphthoate intermediate using borane-tetrahydrofuran complex (BH3-THF) to yield the corresponding alcohol, which can then be further functionalized or coupled to the pyrrolidine scaffold.

Use of Carbonyldiimidazole and Oxime Ester Formation for Intermediate Activation

Supporting information from Royal Society of Chemistry documents describes the use of N,N’-carbonyldiimidazole (CDI) for activating carboxylic acids in dry dichloromethane (DCM) under nitrogen atmosphere, followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form oxime esters. This method involves:

- Stirring at room temperature for 1–2 days.

- Quenching with saturated sodium bicarbonate.

- Extraction with ethyl acetate.

- Washing with brine and drying over sodium sulfate.

- Purification by flash chromatography on silica gel.

Though this method is more commonly applied to related aromatic compounds, it may be adapted for intermediates in the synthesis of 3,3-dimethyl-4-(naphthalen-2-yl)pyrrolidine.

Experimental Data and Reaction Optimization

| Parameter | Conditions/Details | Notes |

|---|---|---|

| Solvent | DMF (preferred), NMP, pyridine | High boiling point solvents facilitate heating |

| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |

| Temperature | 100–160 °C | Promotes cyclization and substitution |

| Reaction Time | 10–48 hours | Dependent on substrate reactivity |

| Work-up | Extraction with ethyl acetate, washing with brine | Removes impurities and residual salts |

| Purification | Drying and concentration, flash chromatography | Ensures high purity product |

Related Synthetic Examples from Literature

While direct syntheses of this compound are scarce, analogous naphthalene-based aromatic amines and heterocycles have been synthesized using:

- Refluxing ethanol solutions with hydrazine monohydrate for ring closure.

- Use of thionyl chloride and pyridine for chlorination steps.

- Crystallization from ethanol or ethanol/toluene mixtures for purification.

These methods yield high purity compounds with yields ranging from 70% to 88% and melting points consistent with expected structures.

Summary and Recommendations for Preparation

- Preferred Method : Cyclization in DMF under nitrogen at elevated temperatures (100–160 °C) for prolonged periods (10–48 h) is the most established route for preparing substituted pyrrolidines with bulky aromatic groups.

- Solvent Choice : DMF is favored due to its polarity and high boiling point.

- Atmosphere : Inert nitrogen atmosphere is critical to avoid side reactions.

- Work-up and Purification : Extraction with ethyl acetate, washing with brine, drying, and concentration followed by chromatographic purification ensures product purity.

- Intermediate Functionalization : Reduction of bromo-naphthalenes and activation of carboxylic acids via carbonyldiimidazole provide versatile routes for introducing the naphthalen-2-yl substituent.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine with key analogs, focusing on structural features, synthetic yields, and biological activities where available.

Key Observations :

Substituent Effects on Activity :

- The trimethylsilyloxy group in compound 2d introduces steric bulk and lipophilicity, which may reduce solubility compared to the dimethyl-substituted target compound .

- Pyrazolopyridine derivatives (e.g., compound 8 ) exhibit potent CDK2 inhibition (IC₅₀ = 0.65 µM), suggesting that replacing pyrrolidine with a pyridine-based heterocycle enhances kinase affinity .

- Stereochemistry : The stereospecific carboxylic acid derivative (compound in ) highlights the importance of chiral centers in drug design, though biological data are lacking .

Synthetic Accessibility: Compound 2d was synthesized in 47% yield via α-aminoketone reactions, indicating moderate efficiency for naphthalene-containing pyrrolidines . No yield data are available for the target compound, but pyrrolidine derivatives generally require optimized conditions for introducing bulky substituents like naphthalene.

Physicochemical Properties :

- The target compound’s dimethyl groups likely enhance metabolic stability compared to the trimethylsilyloxy group in 2d , which is prone to hydrolysis .

- Naphthalene-containing compounds (e.g., 8 and the target) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Relevance: While the target compound lacks direct activity data, analogs like 8 and 14 (a furopyridine derivative with IC₅₀ = 0.93 µM for CDK2) demonstrate that naphthalene and heterocyclic substituents are critical for enzyme inhibition .

Biological Activity

3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine is a compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a naphthalene moiety and two methyl groups. This unique structure contributes to its biological activity by influencing its interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity :

- Protein Interaction :

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolidine ring significantly affect the biological activity of the compound. Key findings include:

- Substituents on the Pyrrolidine Ring :

- Naphthalene Moiety :

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives, including this compound:

- In Vitro Studies :

- Mechanistic Studies :

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H17N |

| Molecular Weight | 225.31 g/mol |

| Antibacterial Activity | Effective against Pseudomonas aeruginosa |

| Protein Interaction | Stabilizes protein-protein interactions |

| Enzyme Inhibition | Potential inhibitor of cell wall synthesis enzymes |

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine?

A multi-step approach is recommended, leveraging cross-coupling reactions. For introducing the naphthalen-2-yl group, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ catalyst, toluene/EtOH/H₂O solvent system, and elevated temperatures) is effective . Prior steps may involve protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) to manage steric hindrance from the 3,3-dimethyl substituents . Post-coupling deprotection and purification via recrystallization (methanol or ethanol) are critical for yield optimization .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : Analyze chemical shifts for the pyrrolidine ring protons (δ ~2.5–3.5 ppm) and naphthalene aromatic protons (δ ~7.0–8.5 ppm). The 3,3-dimethyl groups should appear as singlet peaks (δ ~1.0–1.5 ppm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺). Cross-reference with NIST databases for fragmentation patterns .

- XRD : If crystalline, single-crystal X-ray diffraction provides definitive stereochemical confirmation.

Q. What safety protocols are essential during synthesis and handling?

Follow hazard codes H300-H313 (toxicity via ingestion, skin contact) and P301-P390 (emergency response for spills/exposure) . Use gloveboxes for air-sensitive steps and store the compound in anhydrous conditions under inert gas .

Q. Which solvents and reagents are optimal for its purification?

Polar aprotic solvents (e.g., THF, DCM) are suitable for reaction steps, while methanol/ethanol mixtures are ideal for recrystallization . Silica gel chromatography (hexane/ethyl acetate gradient) resolves byproducts from sterically hindered intermediates .

Advanced Research Questions

Q. How can computational methods address discrepancies between predicted and experimental reaction yields?

Implement ICReDD’s reaction path search framework, combining quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback loops. This identifies bottlenecks like steric clashes in the 3,3-dimethyl group or competing side reactions . Adjust catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) based on computational steric maps .

Q. What strategies improve regioselectivity during functionalization?

- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic aromatic substitution on the naphthalene ring .

- Steric Control : Leverage the 3,3-dimethyl group’s bulk to block undesired reaction sites. For example, meta-substitution on naphthalene is favored over para due to steric shielding .

Q. How to design Structure-Activity Relationship (SAR) studies for biological activity?

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation of naphthalene or dimethyl group replacement) to assess cytotoxicity or receptor binding .

- In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) and compare with known dihydropyridine derivatives .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts often arise from incomplete coupling (due to steric hindrance) or over-oxidation. Monitor intermediates via LC-MS and optimize reaction time/temperature . For example, reducing Pd catalyst load or switching to bulkier ligands (e.g., XPhos) minimizes homocoupling side reactions .

Q. How to model its pharmacokinetic properties computationally?

Use molecular docking (AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes or plasma proteins. QSAR models can correlate logP (calculated via ChemAxon) with bioavailability .

Q. What challenges arise in crystallizing this compound?

The compound’s rigidity and planar naphthalene moiety may lead to polymorphic forms. Slow evaporation from tert-butyl methyl ether (TBME) at 4°C promotes single-crystal growth. Analyze packing motifs to assess stability under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.